molecular formula C10H16N2O3 B1491840 2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097997-97-0

2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1491840
CAS RN: 2097997-97-0
M. Wt: 212.25 g/mol
InChI Key: QUFUISYCFCILPM-UHFFFAOYSA-N
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Description

2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, commonly referred to as 2E5H-THP-1,3-dione, is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. This compound is of particular interest due to its ability to act as a ligand for metal ions, its low toxicity, and its potential for use in drug design. In

Scientific Research Applications

Photophysical Properties and Applications

  • Optoelectronic Materials : Symmetrically substituted diketopyrrolopyrrole (DPP) derivatives have been synthesized under mild conditions, demonstrating potential applications in the synthesis of novel organic optoelectronic materials due to their improved water solubility and optical properties under alkaline conditions. These derivatives exhibit gradual red-shifts in maximum absorption and emission bands with increased electron donating strength, indicating their suitability for acid-base indicators and optoelectronic applications (Zhang et al., 2014).

  • Polymer Solar Cells : The electron-deficient nature and planar structure of diketopyrrolopyrrole (DPP) backbone derivatives, such as in alcohol-soluble n-type conjugated polyelectrolytes, have shown high conductivity and electron mobility, making them excellent materials for electron transport layers in inverted polymer solar cells. These materials facilitate electron extraction and decrease exciton recombination at the active layer/cathode interface, significantly improving power conversion efficiency (Hu et al., 2015).

Synthetic Methodologies and Derivative Studies

  • Synthetic Techniques : Research has been dedicated to developing methodologies for the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, providing a foundation for further exploration of these compounds in various chemical syntheses and potential applications in medicinal chemistry and material science (Mulholland et al., 1972).

  • Conjugated Polymers : The synthesis and characterization of conjugated polymers containing DPP units have been explored, demonstrating their significant potential in photovoltaic applications due to their strong photoluminescence, high photochemical stability, and suitability for electronic applications. These studies highlight the versatility of DPP derivatives in creating materials with desirable electronic and optical properties (Beyerlein & Tieke, 2000).

properties

IUPAC Name

5-ethyl-2-(2-hydroxyethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-12-9(14)7-5-11(3-4-13)6-8(7)10(12)15/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFUISYCFCILPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
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Reactant of Route 6
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2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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